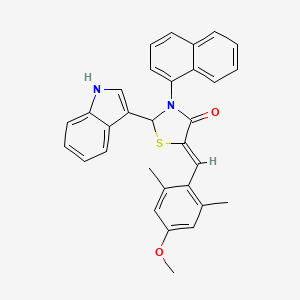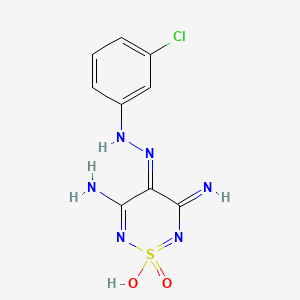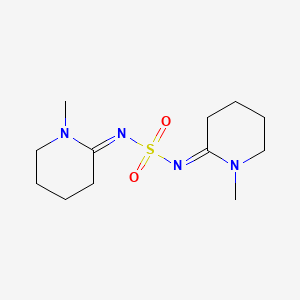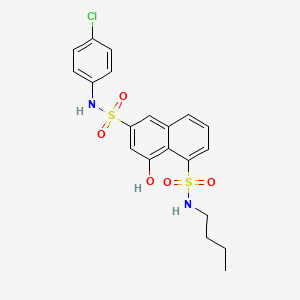
N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide is a complex organic compound with the molecular formula C20H21ClN2O5S2 It is characterized by its unique structure, which includes a naphthalene core substituted with hydroxyl, butyl, and chlorophenyl groups, as well as disulphonamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes sulfonation to introduce sulfonic acid groups at specific positions.
Hydroxylation: The sulfonated naphthalene is then hydroxylated to introduce the hydroxyl group at the 8th position.
Amidation: The hydroxylated naphthalene is reacted with butylamine and 4-chloroaniline to form the disulphonamide structure.
The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate each step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group would produce an amine.
Aplicaciones Científicas De Investigación
N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide involves its interaction with specific molecular targets. The hydroxyl and disulphonamide groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N1-Butyl-N6-(4-methylphenyl)-8-hydroxynaphthalene-1,6-disulphonamide
- N1-Butyl-N6-(4-fluorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide
- N1-Butyl-N6-(4-bromophenyl)-8-hydroxynaphthalene-1,6-disulphonamide
Uniqueness
N1-Butyl-N6-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulphonamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Propiedades
Número CAS |
75935-42-1 |
|---|---|
Fórmula molecular |
C20H21ClN2O5S2 |
Peso molecular |
469.0 g/mol |
Nombre IUPAC |
1-N-butyl-6-N-(4-chlorophenyl)-8-hydroxynaphthalene-1,6-disulfonamide |
InChI |
InChI=1S/C20H21ClN2O5S2/c1-2-3-11-22-30(27,28)19-6-4-5-14-12-17(13-18(24)20(14)19)29(25,26)23-16-9-7-15(21)8-10-16/h4-10,12-13,22-24H,2-3,11H2,1H3 |
Clave InChI |
IMRRSJBOOMBNRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCNS(=O)(=O)C1=CC=CC2=CC(=CC(=C21)O)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




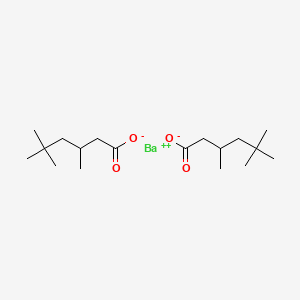
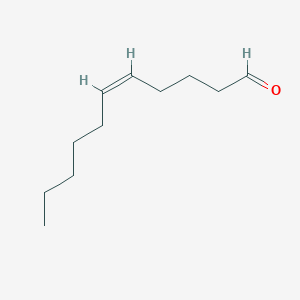
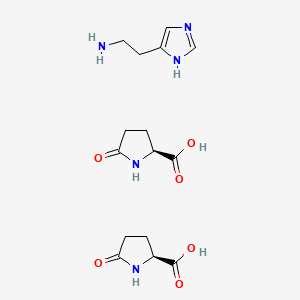
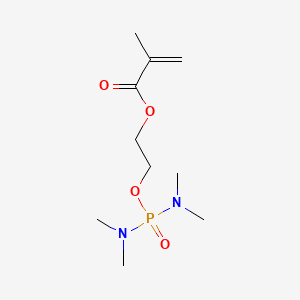
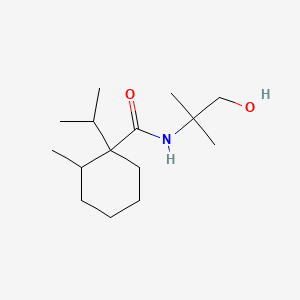
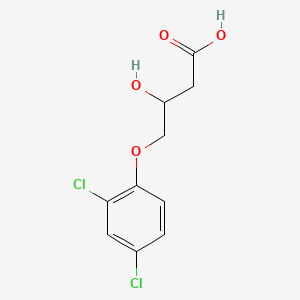

![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
